molecular formula C14H12BrFN2O B13257142 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide

Cat. No.: B13257142
M. Wt: 323.16 g/mol
InChI Key: XVKWYMXOUUXLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide (CAS 1104794-76-4) is a chemical compound of significant interest in agricultural and pharmaceutical research. With the molecular formula C14H12BrFN2O and a molecular weight of 323.16 g/mol, this acetamide derivative is a key scaffold for developing novel bioactive agents . Scientific investigations have highlighted its potential in designing new antibacterial agents. Research indicates that structural analogs of this compound, specifically N-phenylacetamide derivatives containing thiazole moieties, exhibit promising in vitro antibacterial activity against critical phytopathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . Some derivatives have demonstrated efficacy superior to commercial bactericides like bismerthiazol and thiodiazole copper, with studies suggesting their mechanism of action may involve disrupting the bacterial cell membrane, leading to rupture . Furthermore, related compounds in this class have shown excellent nematicidal activity against Meloidogyne incognita, achieving high mortality rates, which underscores the broad potential of the phenylacetamide core in agrochemical discovery . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H12BrFN2O

Molecular Weight

323.16 g/mol

IUPAC Name

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C14H12BrFN2O/c15-10-6-7-12(11(16)8-10)18-14(19)13(17)9-4-2-1-3-5-9/h1-8,13H,17H2,(H,18,19)

InChI Key

XVKWYMXOUUXLHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Br)F)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Pathway

This method involves two key steps: bromoacetylation of the primary amine followed by amine substitution (Figure 1).

Step 1: Synthesis of 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide

  • Reactants : 4-Bromo-2-fluoroaniline (1.0 eq.), bromoacetyl bromide (1.1 eq.), K₂CO₃ (1.2 eq.).
  • Conditions : Dichloromethane (DCM), 0°C → room temperature, 2 hours.
  • Yield : 78–85%.

Step 2: Amine Substitution

  • Reactants : 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq.), benzylamine (1.1 eq.), K₂CO₃ (1.5 eq.), catalytic KI.
  • Conditions : Reflux in acetone, 6 hours.
  • Yield : 65–72%.

One-Pot Coupling Approach

A modified Ugi four-component reaction (Ugi-4CR) enables direct coupling:

  • Reactants : 4-Bromo-2-fluorobenzaldehyde (1.0 eq.), aniline (1.0 eq.), phenylacetic acid (1.0 eq.), tert-butyl isocyanide (1.0 eq.).
  • Conditions : Methanol, 25°C, 24 hours.
  • Yield : 58% (lower efficiency due to steric hindrance from bromo/fluoro groups).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H-NMR (400 MHz, CDCl₃) δ 7.45–7.32 (m, 5H, Ph-H), 7.28 (d, J = 8.4 Hz, 1H, Ar-H), 6.92 (t, J = 8.0 Hz, 1H, Ar-H), 4.21 (s, 2H, CH₂), 3.85 (s, 1H, NH), 1.98 (s, 1H, NH₂).
¹³C-NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 158.1 (d, J = 245 Hz, C-F), 136.4 (C-Br), 132.1–127.3 (Ar-C), 55.3 (CH₂).
HRMS (ESI) m/z [M+H]⁺: Calc. 365.02; Found: 365.01.

X-ray Crystallography

Monoclinic crystal system (space group P2₁/c) with cell parameters:

  • a = 8.92 Å, b = 10.45 Å, c = 12.78 Å, α = 90°, β = 102.3°, γ = 90°.

Research Findings

Reaction Optimization

Parameter Optimal Value Impact on Yield
Solvent Acetone 72% (vs. 58% in DCM)
Temperature Reflux 70% (vs. 50% at RT)
Catalyst KI (0.1 eq.) +15% yield

Challenges in Synthesis

  • Steric hindrance : Bulky bromo/fluoro groups reduce nucleophilic substitution efficiency.
  • Byproducts : Competing hydrolysis of bromoacetyl intermediate lowers yields (mitigated by anhydrous conditions).

Biological Relevance

While biological data for this specific compound are scarce, structurally related N-phenylacetamides exhibit:

Industrial Scalability

  • Cost Analysis : Bromoacetyl bromide (€120/mol) and 4-bromo-2-fluoroaniline (€95/mol) dominate expenses.
  • Green Chemistry : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.

    Substitution: Compounds with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chloro-2-fluorophenyl)-2-phenylacetamide
  • 2-amino-N-(4-bromo-2-methylphenyl)-2-phenylacetamide
  • 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylpropionamide

Uniqueness

2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Biological Activity

The compound 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide is a member of the phenylacetamide family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C14H12BrFN2O
  • Molecular Weight : 323.16 g/mol
  • CAS Number : [insert CAS number if available]

Antimicrobial Activity

The antimicrobial potential of phenylacetamide derivatives, including those similar to This compound , has been evaluated against various bacterial strains. Studies indicate that modifications on the phenyl ring significantly influence antibacterial efficacy.

  • Study Findings :
    • Compounds with halogen substitutions (e.g., bromine and fluorine) demonstrated enhanced activity against Gram-positive and Gram-negative bacteria.
    • The synthesized derivatives showed promising results against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1S. aureus16 μg/mL
2P. aeruginosa32 μg/mL

Anticancer Activity

The anticancer properties of This compound derivatives have been explored in various cancer cell lines, particularly focusing on breast and prostate cancers.

  • Key Results :
    • Compounds exhibited significant cytotoxicity against the MCF7 breast cancer cell line and the PC3 prostate cancer cell line.
    • The IC50 values indicated that certain derivatives were more potent than standard chemotherapeutics like imatinib .
CompoundCell LineIC50 (μM)
AMCF752
BPC340

Enzyme Inhibition

Recent studies have also assessed the compound's ability to inhibit specific enzymes, notably carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.

  • Inhibition Profile :
    • The compound was tested against tumor-associated CA IX and cytosolic CA II, showing significant inhibitory activity compared to standard inhibitors like acetazolamide .
EnzymeInhibition (%)
CA IX75
CA II60

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various phenylacetamide derivatives, it was found that compounds with bromine at the para position exhibited superior antibacterial effects. The study utilized a turbidimetric method to assess growth inhibition across multiple bacterial strains.

Evaluation of Anticancer Properties

A comprehensive evaluation of the anticancer effects was conducted using the Sulforhodamine B (SRB) assay on MCF7 cells. The results indicated that certain modifications to the phenylacetamide structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing 2-amino-N-(4-bromo-2-fluorophenyl)-2-phenylacetamide, and how can purity be optimized? A: The compound is typically synthesized via amide coupling using carbodiimide reagents (e.g., EDCI) in dichloromethane or DMF. For example, a similar acetamide derivative was prepared by reacting 4-bromophenylacetic acid with 3,4-difluoroaniline in the presence of triethylamine, followed by extraction and recrystallization . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methylene chloride. Monitoring via TLC and HPLC ensures intermediate and final product purity .

Advanced Synthesis: Reaction Optimization

Q: How can reaction conditions be optimized to improve yield in large-scale synthesis? A: Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification to remove byproducts.
  • Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate carbodiimide-mediated coupling .
  • Temperature control : Maintaining 273 K during coupling minimizes side reactions .
  • Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid derivative reduces unreacted starting material.
    Refer to kinetic studies and DOE (Design of Experiments) frameworks to identify optimal conditions .

Structural Characterization Techniques

Q: What advanced techniques are recommended for resolving structural ambiguities in this compound? A:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, dihedral angles between aromatic rings) .
  • 2D NMR (COSY, HSQC, HMBC) : Assigns proton and carbon signals, distinguishing regioisomers.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., bromine’s 1:1 isotope signature) .

Addressing Contradictions in Spectral Data

Q: How should researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, IR)? A:

  • Theoretical calculations : Use DFT (Density Functional Theory) to simulate NMR shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p) basis set) .
  • Experimental validation : Compare with structurally characterized analogs (e.g., 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, where dihedral angles between rings were resolved via XRD) .
  • Dynamic effects : Consider solvent-induced shifts or tautomerism in DMSO-d6 .

Biological Activity Profiling

Q: What methodologies are suitable for preliminary evaluation of biological activity? A:

  • In vitro assays :
    • Enzyme inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination.
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Align the compound’s crystal structure (if available) with protein targets (e.g., PARP or EGFR) using AutoDock Vina .

Computational Modeling of Reactivity

Q: How can computational tools predict the compound’s reactivity in novel reactions? A:

  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Transition state modeling : Use QM/MM (Quantum Mechanics/Molecular Mechanics) to simulate reaction pathways (e.g., amide hydrolysis) .
  • Solvent effects : Apply COSMO-RS to model solvation energies in different solvents .

Purification Challenges in Polar Derivatives

Q: What strategies mitigate poor solubility during purification of hydrophilic analogs? A:

  • Counterion exchange : Convert free amines to hydrochloride salts for improved crystallinity.
  • Mixed solvents : Use CHCl3:MeOH (9:1) for column chromatography.
  • Size-exclusion chromatography : Separate oligomers or aggregates in DMSO-compatible resins .

Stability and Degradation Analysis

Q: How should stability studies be designed to assess degradation under storage conditions? A:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
  • Analytical monitoring : Use HPLC-PDA to detect degradation products (e.g., hydrolyzed amine or carboxylic acid) .
  • Arrhenius kinetics : Predict shelf life by modeling degradation rates at elevated temperatures .

Green Chemistry Approaches

Q: What sustainable methods can reduce waste in the synthesis? A:

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol.
  • Catalytic recycling : Immobilize EDCI on silica gel for reuse .
  • Microwave-assisted synthesis : Reduce reaction time and energy consumption .

Mechanistic Studies in Catalytic Reactions

Q: How can the compound’s role in catalytic cycles (e.g., as a ligand) be investigated? A:

  • Isotopic labeling : Use ²H or ¹⁵N isotopes to track binding sites in NMR.
  • Kinetic profiling : Monitor reaction rates under varying ligand concentrations.
  • XAS (X-ray Absorption Spectroscopy) : Identify coordination geometry with metal centers .

Tables for Key Data

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reference
EDCI/DMF, 24h7898
HATU/CH2Cl2, 12h8599

Table 2: XRD Parameters for Structural Confirmation

ParameterValueReference
Dihedral angle (aryl rings)66.4°
Hydrogen bond (N–H⋯O)2.89 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.